A Technical Guide to the Structural Elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
A Technical Guide to the Structural Elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed framework for the definitive structure elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, a key building block in modern agrochemicals and pharmaceuticals. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind the selection of analytical techniques, offering field-proven insights into experimental design and data interpretation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Crystallography. Each section is designed to be a self-validating system, ensuring that the generated data converges to an unambiguous structural assignment. This guide is grounded in authoritative protocols and provides in-text citations to support key analytical principles.
Introduction: The Significance of Fluorinated Pyrazoles
The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The pyrazole moiety itself is a versatile pharmacophore present in a wide array of therapeutic agents.[2] The target molecule, 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, combines these features, making its unambiguous characterization a critical step in the development of novel active ingredients.
This guide will provide a robust, multi-pronged approach to confirm the molecular structure, paying close attention to potential isomeric impurities that can arise during synthesis.
The Analytical Workflow: A Multi-Technique Approach
The definitive structural confirmation of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first establish the molecular formula and connectivity, then to confirm the regiochemistry and, finally, to determine the three-dimensional arrangement of the atoms in the solid state.
Caption: A logical workflow for the structural elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.
Mass Spectrometry: Establishing the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing the accurate mass of the molecule and, by extension, its elemental composition. For a compound like 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, Electrospray Ionization (ESI) is the preferred method due to the presence of the acidic carboxylic acid group, which is readily ionized in negative ion mode.[3][4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[5] Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[5] If the sample contains inorganic salts, it is crucial to remove them to avoid ion suppression.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an ESI source.
-
Analysis Mode: Operate in negative ion mode to detect the deprotonated molecule, [M-H]⁻.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).
Expected Data and Interpretation
For 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (C₅H₄F₂N₂O₂), the expected monoisotopic mass is 162.0241. In negative ion mode ESI-HRMS, the primary ion observed should be [M-H]⁻ at m/z 161.0163.
| Parameter | Expected Value |
| Molecular Formula | C₅H₄F₂N₂O₂ |
| Monoisotopic Mass | 162.0241 u |
| Observed Ion (ESI-) | [M-H]⁻ |
| Expected m/z | 161.0163 |
The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. A characteristic loss for carboxylic acids is the neutral loss of CO₂ (44 u) from the [M-H]⁻ ion.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. For this particular structure, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques like HMBC and NOESY, will be essential to not only assign all atoms but also to definitively confirm the substitution pattern on the pyrazole ring.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the carboxylic acid and to allow observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For fluorinated compounds, ¹⁹F decoupling may also be necessary to simplify the spectra, as ¹³C-¹⁹F coupling can be significant.[9]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which will be key to confirming the position of the difluoromethyl and carboxylic acid groups.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This will help to confirm the spatial proximity of the difluoromethyl group to the protons on the pyrazole ring, thus verifying the N1 substitution.[11][12]
-
Predicted Spectra and Interpretation
¹H NMR (400 MHz, DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Key Couplings |
| ~13.5 | br s | 1H | COOH | |
| ~8.0 | d | 1H | H-3 | ³JHH ≈ 2.5 Hz |
| ~7.8 | t | 1H | CHF₂ | ²JHF ≈ 55 Hz |
| ~7.0 | d | 1H | H-4 | ³JHH ≈ 2.5 Hz |
-
Causality: The difluoromethyl proton (CHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²JHF).[13] The pyrazole protons H-3 and H-4 will appear as doublets due to their mutual coupling. The acidic proton of the carboxylic acid will be a broad singlet and its chemical shift can be concentration-dependent.
¹⁹F NMR (376 MHz, DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Assignment | Key Couplings |
| ~ -90 to -120 | d | CHF₂ | ²JFH ≈ 55 Hz |
-
Causality: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the proton of the same group (²JFH).[13]
¹³C NMR (101 MHz, DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Assignment | Key Couplings |
| ~160 | s | C=O | |
| ~145 | s | C-5 | |
| ~140 | d | C-3 | ¹JCH |
| ~115 | t | CHF₂ | ¹JCF ≈ 240 Hz |
| ~112 | d | C-4 | ¹JCH |
-
Causality: The carbon of the difluoromethyl group will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF).[14] The other carbons will show characteristic shifts for a pyrazole ring.
HMBC and NOESY Correlations:
The definitive placement of the substituents can be confirmed using 2D NMR.
Caption: Expected key HMBC and NOESY correlations for structure confirmation.
-
HMBC: A crucial correlation will be observed between the proton of the CHF₂ group and C-5 of the pyrazole ring, confirming the N1-substitution.
-
NOESY: A through-space correlation between the proton of the CHF₂ group and H-3 will provide definitive evidence for the 1,5-substitution pattern, as opposed to the 1,3-isomer.[11][12]
Single Crystal X-ray Crystallography: The Ultimate Confirmation
While NMR and MS provide compelling evidence for the structure, single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the molecule in the solid state. This technique is the gold standard for structural proof.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective technique.[15]
-
Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) to near saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Protect the setup from mechanical disturbances.[16]
-
-
Crystal Selection and Mounting: Select a clear, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Use a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.
Expected Results
The final output of a successful crystallographic experiment is a detailed structural model that includes:
-
Unambiguous confirmation of the connectivity and regiochemistry.
-
Precise bond lengths and angles.
-
Information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
The crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility.[17]
Conclusion: A Self-Validating Approach to Structure Elucidation
The structural elucidation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid requires a meticulous and multi-faceted analytical approach. By systematically applying High-Resolution Mass Spectrometry to determine the elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity and regiochemistry, a high degree of confidence in the proposed structure can be achieved. The final, unequivocal proof is then provided by single-crystal X-ray crystallography. Each step in this workflow serves to validate the previous one, creating a self-reinforcing dataset that meets the highest standards of scientific integrity required in research and drug development.
References
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
-
Smith, A. M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Retrieved from [Link]
-
Elguero, J., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]
-
Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[18][19]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Request a structure. Retrieved from [Link]
-
Müller, K., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Retrieved from [Link]
-
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
NMR Facility. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Molecules. (2014). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Angewandte Chemie. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
University of Bath. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
-
Molecules. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Molecules. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
-
Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
protocols.io. (2026). Organic acid derivatization protocol for mass spectrometry analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]
-
Molecules. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 15. journals.iucr.org [journals.iucr.org]
- 16. How To [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
